molecular formula C6H9NO4 B1600113 Allyloxycarbonylaminoacetic acid CAS No. 90711-56-1

Allyloxycarbonylaminoacetic acid

Cat. No.: B1600113
CAS No.: 90711-56-1
M. Wt: 159.14 g/mol
InChI Key: ZNUQQBSUOAMEBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Allyloxycarbonylaminoacetic acid is a useful research compound. Its molecular formula is C6H9NO4 and its molecular weight is 159.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

Allyloxycarbonylaminoacetic acid is a colorless, crystalline solid . It is part of the α-amino acids, which means the amino group is attached to the α-carbon of the carboxylic acid . These amino acids play a crucial role in the structure and biological activity of proteins .

Cellular Effects

The specific cellular effects of this compound are not well-documented in the literature. Similar compounds have been shown to influence various cellular processes. For instance, short-chain fatty acids, which are structurally similar to this compound, play important roles in the regulation of glucose metabolism and lipid metabolism .

Molecular Mechanism

Similar compounds, such as acetic acid, undergo a series of reactions involving protonation, nucleophilic attack, and deprotonation in their esterification process .

Temporal Effects in Laboratory Settings

A similar laboratory evolution strategy based on alternating cultivation cycles in the presence and absence of acetic acid conferred a selective advantage to constitutively acetic acid-tolerant mutants .

Metabolic Pathways

Similar compounds, such as acylcarnitines, are involved in the oxidative catabolism of fatty acids in mitochondria and peroxisomes .

Transport and Distribution

Amino acids, which are structurally similar to this compound, are transported in plants through transmembrane transport to synthesize proteins and carry out corresponding material metabolism and signal transduction .

Subcellular Localization

Rnas, which are structurally similar to this compound, can aggregate in distinct patterns within various cellular compartments .

Properties

IUPAC Name

2-(prop-2-enoxycarbonylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO4/c1-2-3-11-6(10)7-4-5(8)9/h2H,1,3-4H2,(H,7,10)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNUQQBSUOAMEBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80474881
Record name N-allyloxycarbonyl glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80474881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90711-56-1
Record name N-allyloxycarbonyl glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80474881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[(allyloxy)carbonyl]glycine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

At 0°, 12 ml of chloroformic acid allyl ester are added dropwise to a solution of 7.51 g of glycine in 20 ml of water and 44 ml of 5N NaOH solution. The suspension is then stirred for 16 hours at room temperature. After removing the insoluble material by filtration, the filtrate is diluted with 100 ml of water and washed twice with CH2Cl2. The aqueous phase is adjusted to pH 2 with 4N HCl and extracted twice with CH2Cl2. The combined organic extracts are washed once with brine, dried over MgSO4 and concentrated by evaporation to form the white crystals of the title compound.
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
7.51 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
44 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Allyloxycarbonylaminoacetic acid
Reactant of Route 2
Reactant of Route 2
Allyloxycarbonylaminoacetic acid
Reactant of Route 3
Reactant of Route 3
Allyloxycarbonylaminoacetic acid
Reactant of Route 4
Reactant of Route 4
Allyloxycarbonylaminoacetic acid
Reactant of Route 5
Reactant of Route 5
Allyloxycarbonylaminoacetic acid
Reactant of Route 6
Reactant of Route 6
Allyloxycarbonylaminoacetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.